Pyr10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyr10 is a pyrazole-derived compound that acts as a transient receptor potential cation channel 3 (TRPC3) blocker . It has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels .

Synthesis Analysis

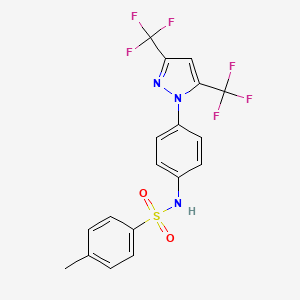

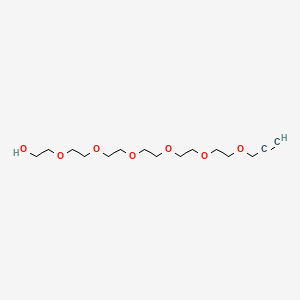

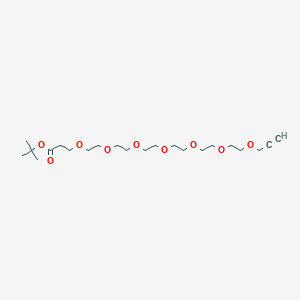

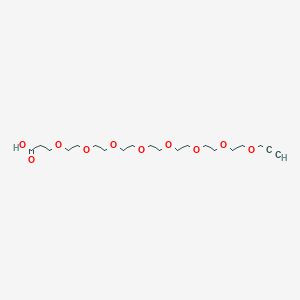

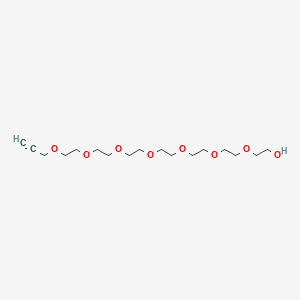

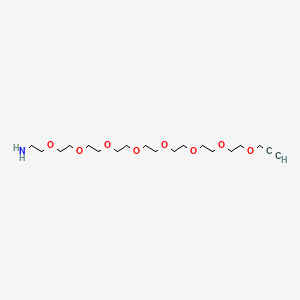

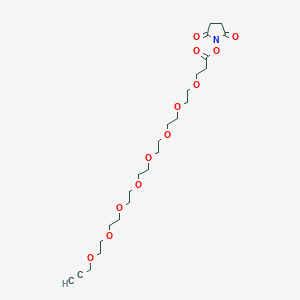

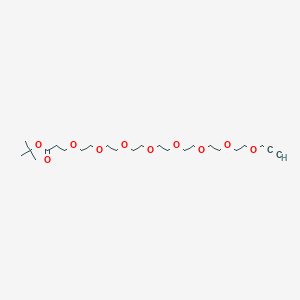

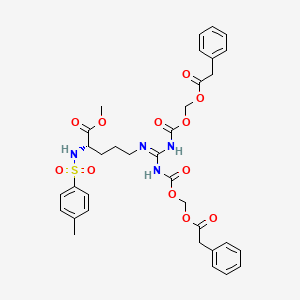

The synthesis of Pyr10 involves the compound N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-benzenesulfonamide .Molecular Structure Analysis

The molecular structure of Pyr10 is characterized by a number of physicochemical properties. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds. Its topological polar surface area is 71.85, and its molecular weight is 449.06 . The compound also has a XLogP value of 5.11 .Chemical Reactions Analysis

Pyr10 is known to inhibit Ca2+ influx in carbachol-stimulated TRPC3-transfected HEK293 cells . It has an IC50 of 0.72 μM for this process .Physical And Chemical Properties Analysis

Pyr10 has a number of physical and chemical properties. It has a molecular weight of 449.37 . The compound is a synthetic organic molecule .科学研究应用

TRPC3 Channel Inhibition

Pyr10 is known as a TRPC3 (Transient Receptor Potential Canonical 3) channel inhibitor . It selectively blocks the TRPC3 channel, which plays a crucial role in various physiological processes, including neuronal growth, cardiac hypertrophy, and smooth muscle contraction .

Calcium Entry Regulation

Pyr10 has been found to regulate calcium entry in cells . It inhibits TRPC3-mediated receptor-operated calcium entry (ROCE) in cells . This property makes it useful in studying calcium signaling in cells.

Study of Store-Operated Calcium Entry (SOCE)

While Pyr10 is a potent inhibitor of ROCE, it has much lower activity against STIM1/Orai1-mediated release of calcium from the endoplasmic reticulum, a process known as store-operated calcium entry (SOCE) . This differential activity makes Pyr10 a useful tool in the study of SOCE.

Neurological Research

Given the role of TRPC3 channels in neuronal growth, Pyr10 can be used in neurological research . It can help in understanding the role of TRPC3 channels in various neurological conditions.

Cardiac Research

TRPC3 channels also play a role in cardiac hypertrophy. Therefore, Pyr10 can be used in cardiac research to study the role of these channels in heart diseases .

Smooth Muscle Contraction Studies

Pyr10’s ability to inhibit TRPC3 channels can be used to study smooth muscle contraction . This can be particularly useful in researching conditions like asthma and hypertension, where smooth muscle contraction plays a key role.

属性

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVALMMCIOLXHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TPRC3 Channel Inhibitor III, Pyr10 | |

CAS RN |

1315323-00-2 |

Source

|

| Record name | 1315323-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Pyr10 interact with TRPC3 channels?

A1: Pyr10 acts as a selective antagonist of TRPC3 channels by binding to the channel pore and blocking the influx of cations, primarily calcium ions (Ca2+). [, , , ]

Q2: What are the downstream consequences of TRPC3 channel inhibition by Pyr10?

A2: Inhibition of TRPC3 by Pyr10 prevents the downstream signaling cascades triggered by Ca2+ influx. This can have diverse effects depending on the cell type and context. For instance, in cardiac fibroblasts, Pyr10-mediated TRPC3 inhibition reduces myofibroblast differentiation, fibrosis, inflammation, and oxidative stress. [] In vascular smooth muscle cells, Pyr10 contributes to vasodilation by inhibiting TRPC3-mediated depolarization. []

Q3: What is the molecular formula and weight of Pyr10?

A3: Pyr10 has a molecular formula of C18H15F6N3O2S and a molecular weight of 447.4 g/mol.

Q4: Is there spectroscopic data available for Pyr10?

A4: While specific spectroscopic data for Pyr10 isn't readily available in the provided research, its structure can be confirmed through methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q5: How stable is Pyr10 under various experimental conditions?

A5: Further research is needed to determine the stability of Pyr10 under various conditions such as different temperatures, pH levels, and exposure to light and air.

Q6: Does Pyr10 exhibit any catalytic activity?

A6: Pyr10 is primarily known for its antagonistic activity rather than catalytic properties. Its main application lies in pharmacological research as a tool to study TRPC3 channel function.

Q7: Have there been any computational studies on Pyr10 and TRPC3 interactions?

A7: While the provided research doesn't specifically mention computational studies on Pyr10, molecular docking simulations could be employed to explore the binding interactions between Pyr10 and the TRPC3 channel at a molecular level. []

Q8: Are there any specific formulation strategies to enhance Pyr10's stability or bioavailability?

A8: Addressing questions related to SHE regulations, pharmacokinetics, efficacy, toxicology, and other aspects necessitates dedicated preclinical and clinical studies. The provided research primarily focuses on the in vitro characterization of Pyr10's interaction with TRPC3 channels and its downstream effects in specific cellular contexts. Extensive further research is required to fully address these important considerations.

Q9: What are the key milestones in the development and understanding of Pyr10 as a TRPC3 antagonist?

A9: The development of Pyr10 as a selective TRPC3 antagonist represents a significant milestone in understanding TRPC3 channel function. The provided research highlights its use in various in vitro studies, paving the way for further investigations into the therapeutic potential of targeting TRPC3 in various diseases.

Q10: What are the potential cross-disciplinary applications of Pyr10 in research?

A10: Pyr10's application extends beyond pharmacological research. Its ability to modulate TRPC3 activity holds promise for diverse fields such as:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)